ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a trifluoroethyl group, and an ethyl ester group attached to the pyrazole ring
Properties
IUPAC Name |
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-14(13-6)4-8(10,11)12/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBDIMXDRQBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.05 | 0.01 | 5.0 |
| Celecoxib | 0.04 | 0.04 | 1.0 |
The selectivity index suggests that this compound has a higher preference for COX-2 inhibition compared to COX-1, indicating its potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects.
Antiviral Activity
The compound has also shown promising antiviral properties, particularly against HIV. A study evaluating several pyrazole derivatives reported that this compound exhibited an EC50 value of 0.033 μmol/L with a high selectivity index and minimal cytotoxicity.
Pesticide Development
This compound is being explored as a potential pesticide due to its structural properties that allow for specific interactions with biological targets in pests. Its efficacy against certain insect species has been documented in preliminary studies.
Case Study 1: Anti-inflammatory Efficacy
A comprehensive study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various pyrazole derivatives including this compound. The results demonstrated significant inhibition of COX enzymes and reduction in inflammation markers in vitro and in vivo.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral activity of this compound against HIV strains. In vitro assays showed that it effectively inhibited viral replication at low concentrations while maintaining low toxicity levels to host cells.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the chloro group.
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the chloro group.
Uniqueness
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the combination of the chloro group, trifluoroethyl group, and ethyl ester group on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1006448-63-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molar mass of 228.56 g/mol. The compound features a pyrazole ring substituted with a chloro group and a trifluoroethyl moiety, which are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit antiviral properties. For instance, derivatives with similar structures have shown significant inhibitory activity against neuraminidase (NA), an enzyme crucial for the replication of influenza viruses. A study highlighted that certain pyrazole derivatives demonstrated NA inhibition percentages ranging from 30% to 72% at concentrations of 10 μM . The presence of electron-withdrawing groups like halides at specific positions on the phenyl ring enhances this activity.
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds suggests that the introduction of trifluoromethyl groups can improve the potency of pyrazole derivatives. For example, compounds with trifluoromethyl substitutions have been shown to enhance interactions with target proteins through hydrogen bonding and hydrophobic interactions . The introduction of a chloro group at the para position also appears to play a role in modulating biological activity.
Study on Antiviral Compounds
In a comprehensive study examining various pyrazole derivatives, researchers synthesized several compounds based on the pyrazole framework. Among these, those containing the trifluoroethyl group exhibited enhanced biological activities compared to their non-fluorinated counterparts. Specifically, one derivative demonstrated an NA inhibition rate of 56.45% due to optimal electronic properties and steric effects .
In Silico Studies
Computational studies have further elucidated the binding interactions of this compound with target enzymes. Molecular docking simulations revealed that the compound could form significant hydrogen bonds with key residues in the active sites of target proteins. These interactions are crucial for understanding the mechanism by which this compound exerts its biological effects .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed to prepare ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For trifluoroethyl substitution, nucleophilic displacement using 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is effective. Carboxylation at position 3 can be achieved via esterification of the corresponding carboxylic acid using thionyl chloride (SOCl₂) followed by ethanol . Key steps:
- Cyclization: Hydrazine + β-keto ester → pyrazole core.
- Substitution: Trifluoroethyl group introduced via SN2 reaction.
- Esterification: Carboxylic acid activated with SOCl₂, then treated with ethanol.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography provides definitive proof of molecular geometry (e.g., bond lengths, angles, and crystal packing) .
- Spectroscopy :
- ¹H/¹³C/¹⁹F NMR : Trifluoroethyl group shows characteristic ¹⁹F signals at δ -60 to -70 ppm. Chlorine at position 4 deshields adjacent protons.
- IR : Ester carbonyl stretch ~1700 cm⁻¹.
- Mass spectrometry (MS) : Molecular ion peak matching exact mass (calc. 271.04 g/mol) .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer :
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during trifluoroethyl substitution?
- Methodological Answer :
- Stoichiometry : Use 1.2 equivalents of trifluoroethyl iodide to drive the reaction to completion.
- Catalysis : Add catalytic KI to enhance reactivity via the Finkelstein mechanism.
- Temperature : Maintain 60–80°C in polar aprotic solvents (DMF or DMSO) to balance reaction rate and selectivity .
Q. What computational approaches predict the electronic effects of the trifluoroethyl group on pyrazole reactivity?
- Methodological Answer :
Q. How does the chlorine substituent at position 4 influence regioselectivity in subsequent reactions?
- Methodological Answer : Chlorine’s electron-withdrawing nature directs electrophilic substitution to position 5 (meta to Cl). For example, nitration or halogenation favors position 5 due to deactivation of position 4. Validate via HPLC-MS and NOESY NMR to confirm regiochemistry .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery?
- Methodological Answer : Conduct accelerated stability studies :
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Methodological Answer :
- Low yields in cyclization : Optimize solvent (switch to THF or MeCN) and use microwave-assisted synthesis to reduce reaction time.
- By-product formation : Introduce protective groups (e.g., tert-butyl) at position 5 before trifluoroethyl substitution. Validate via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
